N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide
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Overview
Description
N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide is a complex organic compound that features a piperazine ring, an indole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylpiperazine with an indole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. For instance, piperazine derivatives are known to interact with GABA receptors, potentially leading to effects on neurotransmission .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl and piperazine moieties.
Pyridazinones containing (4-methoxyphenyl)piperazine: Similar in structure and used as acetylcholinesterase inhibitors.
Uniqueness
N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide is unique due to its combination of an indole moiety with a piperazine ring and a methoxyphenyl group. This unique structure may confer specific biological activities and chemical properties that are not observed in similar compounds.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-6-5-7-20(18-19)27(33)30-25-23-8-3-4-9-24(23)29-26(25)28(34)32-16-14-31(15-17-32)21-10-12-22(35-2)13-11-21/h3-13,18,29H,14-17H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXPDRCYFKFVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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